REACTION_SMILES
|
[CH3:45][CH2:46][O:47][C:48](=[O:49])[CH3:50].[CH3:51][CH2:52][CH2:53][CH2:54][O:55][C:56](=[O:57])[CH3:58].[Mg+2:39].[Na+:33].[Na+:34].[O-:28][P:29](=[O:30])([O-:31])[O-:32].[O-:35][C:36](=[O:37])[O-:38].[O-:40][S:41](=[O:42])(=[O:43])[O-:44].[O:16]=[CH:17][CH:18]([CH:19]([CH:20]([CH:21]([CH2:22][OH:23])[OH:24])[OH:25])[OH:26])[OH:27].[O:1]=[C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[OH:1][CH:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=O)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(O)CCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:45][CH2:46][O:47][C:48](=[O:49])[CH3:50].[CH3:51][CH2:52][CH2:53][CH2:54][O:55][C:56](=[O:57])[CH3:58].[Mg+2:39].[Na+:33].[Na+:34].[O-:28][P:29](=[O:30])([O-:31])[O-:32].[O-:35][C:36](=[O:37])[O-:38].[O-:40][S:41](=[O:42])(=[O:43])[O-:44].[O:16]=[CH:17][CH:18]([CH:19]([CH:20]([CH:21]([CH2:22][OH:23])[OH:24])[OH:25])[OH:26])[OH:27].[O:1]=[C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[OH:1][CH:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=O)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(O)CCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:45][CH2:46][O:47][C:48](=[O:49])[CH3:50].[CH3:51][CH2:52][CH2:53][CH2:54][O:55][C:56](=[O:57])[CH3:58].[Mg+2:39].[Na+:33].[Na+:34].[O-:28][P:29](=[O:30])([O-:31])[O-:32].[O-:35][C:36](=[O:37])[O-:38].[O-:40][S:41](=[O:42])(=[O:43])[O-:44].[O:16]=[CH:17][CH:18]([CH:19]([CH:20]([CH:21]([CH2:22][OH:23])[OH:24])[OH:25])[OH:26])[OH:27].[O:1]=[C:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1>>[OH:1][CH:2]([C:3](=[O:4])[O:5][CH2:6][CH3:7])[CH2:8][CH2:9][c:10]1[cH:11][cH:12][cH:13][cH:14][cH:15]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Mg+2]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P([O-])([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)([O-])[O-]
|
Name
|
O=CC(O)C(O)C(O)C(O)CO
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)C(O)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C(=O)CCc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CCOC(=O)C(O)CCc1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |